N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of the phenoxyphenyl group: This step involves the use of phenoxyphenyl halides in a nucleophilic substitution reaction.
Attachment of the methylsulfonyl group: This is usually done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Addition of the phenylethyl group: This can be achieved through alkylation reactions using phenylethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenoxyphenyl group can be reduced under specific conditions to form phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and phenylethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(methylsulfonyl)-N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
- N~2~-(methylsulfonyl)-N-(4-chlorophenyl)-N~2~-(2-phenylethyl)glycinamide
Uniqueness
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30(27,28)25(17-16-19-8-4-2-5-9-19)18-23(26)24-20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQINIQQWSXFEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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